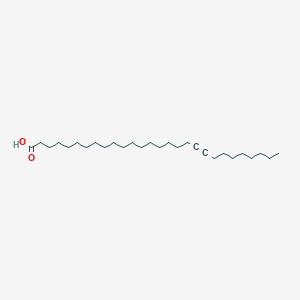
19-Octacosynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
19-Octacosynoic acid is a long-chain fatty acid that has been the subject of scientific research for several years. It is a unique compound that has been found to have several biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 19-Octacosynoic acid is not fully understood. However, it has been suggested that it exerts its effects by modulating various signaling pathways in the body. It has been shown to activate AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (mTOR) pathway, which plays a key role in regulating cell growth and proliferation.
Biochemical And Physiological Effects
19-Octacosynoic acid has several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also has anti-cancer properties, as it has been shown to induce apoptosis in cancer cells. Additionally, it has been found to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes.
Advantages And Limitations For Lab Experiments
One of the advantages of 19-Octacosynoic acid is that it is a natural compound and can be easily synthesized. It is also relatively stable and can be stored for long periods without degradation. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Future Directions
There are several future directions for research on 19-Octacosynoic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases. Another area of interest is its potential use as an anti-cancer agent. Additionally, more research is needed to fully understand its mechanism of action and to identify potential drug targets.
Synthesis Methods
19-Octacosynoic acid is synthesized by the reaction of octadec-9-ynoic acid with lithium acetylide. The reaction is carried out in the presence of a suitable solvent and a catalyst. The product is then purified by column chromatography to obtain pure 19-Octacosynoic acid.
Scientific Research Applications
19-Octacosynoic acid has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
138898-74-5 |
|---|---|
Product Name |
19-Octacosynoic acid |
Molecular Formula |
C28H52O2 |
Molecular Weight |
420.7 g/mol |
IUPAC Name |
octacos-19-ynoic acid |
InChI |
InChI=1S/C28H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30/h2-8,11-27H2,1H3,(H,29,30) |
InChI Key |
GKSIBBKHUAUDKP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC#CCCCCCCCCCCCCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCC#CCCCCCCCCCCCCCCCCCC(=O)O |
Other CAS RN |
138898-74-5 |
synonyms |
19-octacosynoic acid omega9-octacosynoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(Ethylamino)phenyl]ethanone](/img/structure/B144016.png)
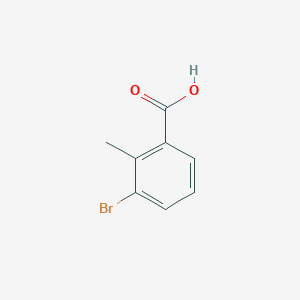
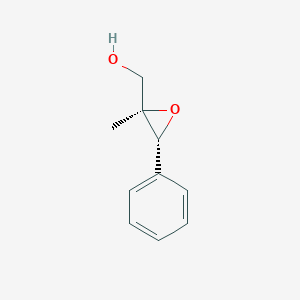
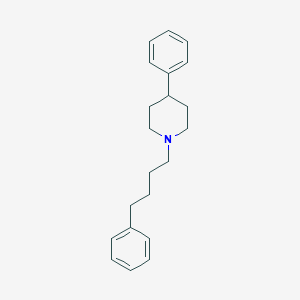
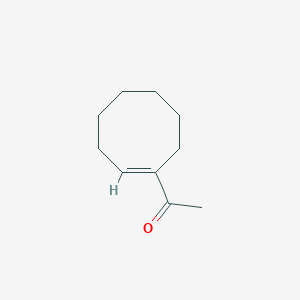
![[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2,2,2-triphenylethyl hydrogen phosphate](/img/structure/B144034.png)
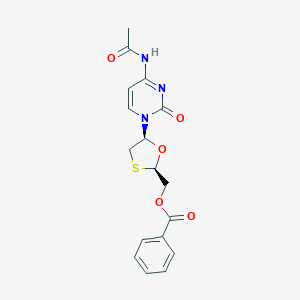
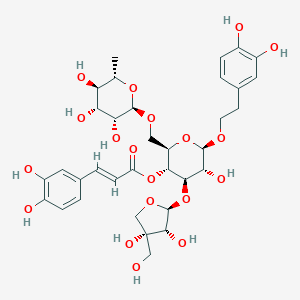
![2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B144042.png)
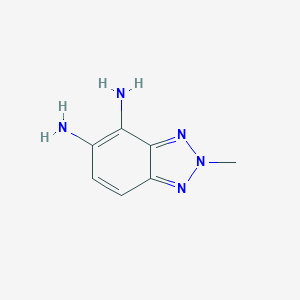
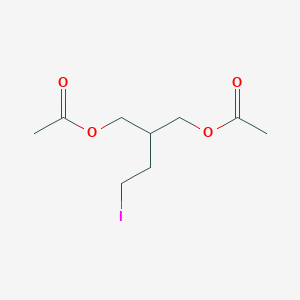
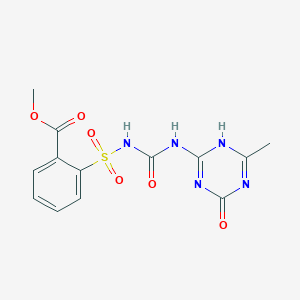
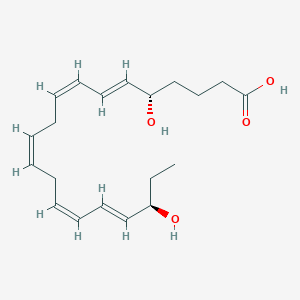
![1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B144050.png)